rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane: is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection: The amino group is protected using a Boc group to prevent unwanted reactions.
Hydroxylation: Introduction of the hydroxyl group at the 7th position is achieved through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amine.
Substitution: Introduction of various functional groups depending on the reagent used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery.
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Industry:
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane
- rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate
Uniqueness:
- Hydroxyl Group: The presence of the hydroxyl group at the 7th position distinguishes it from similar compounds with amino groups.
- Applications: Its unique structure allows for specific applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWAGPMJDBSGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.